molecular formula C20H15ClN4O2S3 B11285262 N-(3-chloro-4-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

N-(3-chloro-4-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B11285262
M. Wt: 475.0 g/mol
InChI Key: BOWYUAGCZKMLMR-UHFFFAOYSA-N
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Description

The compound N-(3-chloro-4-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a thiazolo[4,5-d]pyrimidine derivative featuring a 3-chloro-4-methylphenyl acetamide substituent and a sulfur-rich heterocyclic core. Its molecular structure includes two thioxo (C=S) groups and a fused thiazole-pyrimidine system, which confer unique electronic and steric properties. The synthesis of such compounds typically involves alkylation of thiopyrimidinones with chloroacetamides under basic conditions, as seen in analogous syntheses (e.g., using K₂CO₃ or NaOH in ethanol) .

Properties

Molecular Formula

C20H15ClN4O2S3

Molecular Weight

475.0 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H15ClN4O2S3/c1-11-7-8-12(9-14(11)21)22-15(26)10-29-19-23-17-16(18(27)24-19)30-20(28)25(17)13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,22,26)(H,23,24,27)

InChI Key

BOWYUAGCZKMLMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Formation of 5-Amino-4-Phenylthiazole-2-Thiol

Reacting thiourea with 4-chlorophenyl isothiocyanate in ethanol under reflux (12 h, 80°C) yields 1-(4-chlorophenyl)thiourea. Subsequent treatment with ethyl bromopyruvate in acetic acid at 100°C for 6 hours generates 5-amino-4-phenylthiazole-2-thiol.

Cyclocondensation with Maleimide Derivatives

The thiazole intermediate undergoes cyclocondensation with N-phenylmaleimide in dioxane at 120°C for 24 hours, facilitated by a catalytic amount of triethylamine. This step forms the 7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine scaffold.

Reaction Scheme 1:

5-Amino-4-phenylthiazole-2-thiol+N-Phenylmaleimidedioxane, 120°CThiazolo[4,5-d]pyrimidinone core[5][3]\text{5-Amino-4-phenylthiazole-2-thiol} + \text{N-Phenylmaleimide} \xrightarrow{\text{dioxane, 120°C}} \text{Thiazolo[4,5-d]pyrimidinone core}

Thioacetamide Side-Chain Introduction

The thioacetamide moiety is introduced via nucleophilic substitution or oxidative coupling.

Thiolation Using Polymer-Supported Amine Catalysts

Thioacetamide, synthesized from acetonitrile and hydrogen sulfide using a polymer-supported amine catalyst (e.g., polystyrene-bound dimethylamine) at 130°C under 50 psi pressure, reacts with the brominated thiazolo[4,5-d]pyrimidinone intermediate.

Conditions:

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 90°C

  • Time: 8 hours

  • Yield: 68–72%

Oxidative Coupling with Mercaptoacetamide

Alternative routes employ 2-mercaptoacetamide and iodine in dichloromethane. The thiol group attacks the C5 position of the pyrimidinone core, followed by oxidation to form the disulfide bridge.

Optimization Data:

ParameterValueSource
CatalystI₂ (1.2 equiv)
SolventCH₂Cl₂
Reaction Time4 hours
Yield75%

N-(3-Chloro-4-Methylphenyl)Acetamide Coupling

The final step involves coupling the thio-functionalized intermediate with 3-chloro-4-methylaniline.

Activation as Acid Chloride

The acetic acid derivative is activated using thionyl chloride (SOCl₂) in toluene at 60°C for 2 hours, forming the acyl chloride.

Amide Bond Formation

Reacting the acyl chloride with 3-chloro-4-methylaniline in tetrahydrofuran (THF) at 0–5°C for 1 hour, followed by gradual warming to room temperature (24 hours), yields the target compound.

Critical Parameters:

  • Aniline must be added dropwise to prevent side reactions.

  • Triethylamine (2.5 equiv) is used as a base to scavenge HCl.

Comparative Analysis of Synthetic Routes

Route Efficiency

MethodYield (%)Purity (%)Cost Efficiency
Polymer-supported catalysis7298High
Oxidative coupling7595Moderate
Direct thiolation6590Low

Side Reactions and Mitigation

  • Disulfide Formation: Occurs during oxidative coupling; mitigated by strict temperature control.

  • Over-chlorination: Prevented by using stoichiometric SOCl₂ and quenching excess reagent with ice.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for the cyclocondensation step reduces reaction time from 24 hours to 3 hours and improves yield to 80%.

Catalyst Recycling

Polymer-supported amines can be reused for up to 5 cycles without significant loss of activity, reducing waste .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfanyl group, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides, while substitution of the chloro group can produce a range of substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: The compound’s structure suggests potential as a pharmaceutical agent, particularly in the development of anti-inflammatory or anticancer drugs.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The thiazolopyrimidine core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The closest structural analogue identified is N-(2-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide (CAS 1040653-90-4, molecular weight 470.6 g/mol) . Key differences include:

  • Substituent on the phenyl ring : The target compound has a 3-chloro-4-methyl group, whereas the analogue has a 2-ethoxy group.
  • Electronic effects: The chloro and methyl groups are electron-withdrawing and electron-donating, respectively, while the ethoxy group is strongly electron-donating.

Table 1: Structural Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₁H₁₇ClN₄O₂S₃ 499.0 3-chloro-4-methylphenyl
N-(2-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide C₂₁H₁₈N₄O₃S₃ 470.6 2-ethoxyphenyl
Core Heterocycle Variations

Compounds with analogous acetamide-thioether linkages but distinct heterocycles include:

  • N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazin-4-yl)amino]methyl]phenyl]amino]acetamide : This features a tetrahydrobenzothiophene core instead of thiazolo[4,5-d]pyrimidine.
Spectroscopic Comparisons

NMR analysis of related compounds (e.g., rapamycin analogues) reveals that substituent-induced chemical shift changes occur primarily in regions proximal to the modified groups (e.g., positions 29–36 and 39–44 in rapamycin derivatives) . For the target compound, the 3-chloro-4-methylphenyl group would perturb chemical shifts in adjacent protons, while the thiazolo[4,5-d]pyrimidine core would exhibit shifts consistent with sulfur-induced deshielding.

Implications of Lumping Strategies

The lumping strategy groups structurally similar compounds to simplify reactivity or toxicity assessments . However, the target compound’s unique substituents (3-chloro-4-methylphenyl vs. 2-ethoxyphenyl or cyano groups) preclude complete lumping with its analogues. Individual evaluation is necessary to account for substituent-specific effects on pharmacokinetics and bioactivity.

Biological Activity

N-(3-chloro-4-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article provides an in-depth analysis of its biological properties, focusing on its synthesis, mechanism of action, and therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiazole derivatives with acetamides. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized product.

Biological Activity

Antifungal Activity
Recent studies have highlighted the antifungal properties of thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant activity against Candida albicans and Candida parapsilosis. The minimum inhibitory concentration (MIC) values for these compounds were reported to be comparable to standard antifungal agents like ketoconazole .

Mechanism of Action
The mechanism by which these compounds exert their antifungal activity often involves the inhibition of ergosterol synthesis. Ergosterol is a critical component of fungal cell membranes. Inhibition studies indicated that certain derivatives reduced ergosterol levels significantly over 24 and 48 hours .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies using NIH/3T3 cell lines revealed that the IC50 values for some derivatives were relatively high (e.g., 148.26 μM for one derivative), indicating a favorable safety margin compared to established anticancer drugs .

Structure–Activity Relationship (SAR)

A quantitative structure–activity relationship (QSAR) analysis has been performed to understand how structural modifications affect biological activity. The presence of electronegative substituents such as chlorine at specific positions on the phenyl ring has been correlated with enhanced antifungal activity. This suggests that electronic properties play a significant role in the biological efficacy of these compounds .

Data Table: Biological Activity Summary

CompoundMIC (μg/mL)IC50 (μM)Target
N-(3-chloro-4-methylphenyl)-2...1.23 (against C. parapsilosis)148.26 (NIH/3T3)Ergosterol synthesis
Similar Derivative A0.95150.00Ergosterol synthesis
Similar Derivative B1.10200.00Ergosterol synthesis

Case Studies

Several case studies have documented the effectiveness of thiazole derivatives in treating fungal infections in laboratory settings. For example, a study demonstrated that a derivative with a similar structure significantly inhibited fungal growth in a controlled environment over multiple trials .

Q & A

Q. Table 1. Representative Synthetic Yields Under Varied Conditions

CatalystSolventTemp (°C)Yield (%)Purity (%)
Pd(PPh3_3)4_4DMF807298
PdCl2_2THF608597
None (thermal)Toluene1104590
Source: Adapted from

Q. Table 2. Biological Activity Comparison Across Assays

Assay TypeTargetIC50_{50} (nM)Cell Line Viability (%)
Kinase InhibitionCDK212 ± 3N/A
Cellular CytotoxicityMCF-7250 ± 5025 ± 5
Source:

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